L-Phenylalanine (ring-13C6)
Overview
Description
L-Phenylalanine-13C6, also known as (S)-2-Amino-3-phenylpropionic acid-13C6, is a stable isotope-labeled compound of L-Phenylalanine. This compound is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “13C6” label indicates that six carbon atoms in the phenyl ring are replaced with the carbon-13 isotope, making it useful for tracing and studying metabolic pathways in scientific research .
Mechanism of Action
Target of Action
L-Phenylalanine (ring-13C6) is primarily targeted towards amino acid metabolism within cells . It plays a crucial role in the metabolic reprogramming that is a common phenomenon in tumorigenesis and tumor progression .
Mode of Action
L-Phenylalanine (ring-13C6) interacts with its targets by being incorporated into the metabolic pathways of the cell . It is used as a tracer in mass spectrometry imaging to spatiotemporally trace important endogenous metabolites in biological tissue specimens .
Biochemical Pathways
The compound is involved in the phenylalanine to tyrosine conversion process . This process is part of the larger phenylalanine metabolism pathway, which is crucial for the synthesis of proteins and other important molecules within the cell .
Pharmacokinetics
The pharmacokinetics of L-Phenylalanine (ring-13C6) involves its distribution within the tissue after injection . The highest abundance of the compound was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . The overall enrichment of the compound showed a delayed temporal trend in the tumor due to the phenylalanine to tyrosine conversion process .
Result of Action
The result of the action of L-Phenylalanine (ring-13C6) is the spatiotemporal intra-tumoral distribution of the essential aromatic amino acid and its de-novo synthesized metabolite . This allows for the exploration of
Biochemical Analysis
Biochemical Properties
L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .
Cellular Effects
L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
Molecular Mechanism
The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.
Metabolic Pathways
L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .
Transport and Distribution
L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Phenylalanine-13C6 is synthesized through a multi-step chemical process that involves the incorporation of carbon-13 isotopes into the phenyl ring of L-Phenylalanine. The synthesis typically starts with commercially available carbon-13 labeled benzene, which undergoes a series of reactions including nitration, reduction, and amination to form the labeled phenylalanine .
Industrial Production Methods: Industrial production of L-Phenylalanine-13C6 involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of L-Phenylalanine-13C6. The compound is then purified through various chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:
Oxidation: Conversion to L-Tyrosine-13C6 through hydroxylation.
Reduction: Reduction of the carboxyl group to form phenylethylamine-13C6.
Substitution: Halogenation of the phenyl ring to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as phenylalanine hydroxylase in the presence of tetrahydrobiopterin and oxygen.
Reduction: Utilizes reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenation reactions typically use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
L-Tyrosine-13C6: Formed through hydroxylation.
Phenylethylamine-13C6: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
Scientific Research Applications
L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of phenylalanine.
Biology: Employed in studies of protein synthesis and amino acid metabolism.
Comparison with Similar Compounds
L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.
L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.
L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.
Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .
Properties
CAS No. |
180268-82-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI Key |
COLNVLDHVKWLRT-KILZIXFTSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Synonyms |
(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.